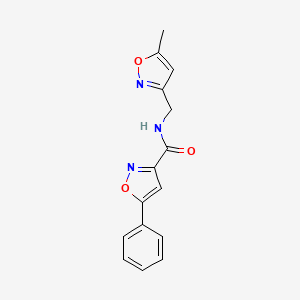

N-((5-methylisoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((5-methylisoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide is a compound that likely contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . Isoxazole rings are found in many biologically active compounds and are of interest in medicinal chemistry .

Synthesis Analysis

While the specific synthesis process for this compound is not available, the synthesis of related compounds has been reported. For example, N-(5-Methyl-3-isoxazolyl)benzenesulfonamide can be synthesized from 3-Amino-5-methylisoxazole and Benzenesulfonyl chloride .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Processes The compound N-((5-methylisoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide is involved in various synthesis processes. For example, it is part of the one-pot synthesis process for 3-methylisoxazole-5-carboxamides and is also involved in the synthesis of 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles (Martins et al., 2002). Additionally, its derivatives, such as 5-methyl-N-(3-oxocyclohex-1-enyl)-isoxazole-3-carboxamides, have been synthesized and evaluated for anticonvulsant activity (Jackson et al., 2012).

Catalysis and Ligand Activity this compound acts as a ligand in obtaining bimetallic boron-containing heterogeneous catalysts. These catalysts are instrumental in catalyzing the Suzuki reaction in aqueous media, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings (Bumagin et al., 2019).

Organic Chemistry Applications The compound is also utilized in organic chemistry applications, such as directing Pd-catalyzed activation of inert γ-C(sp(3))-H bonds for C-C bond formation. This process is used in the selective and efficient arylation and alkylation of several α-aminobutanoic acid derivatives, leading to the formation of various γ-substituted non-natural amino acids (Pasunooti et al., 2015).

Crystallography and Structural Analysis In the realm of crystallography and structural analysis, this compound's derivatives have been examined to determine their molecular structures. For instance, 2'-(N-Methylamino)-2-methylpropyl 5-methyl-3-phenylisoxazole-4-carboxylate hydroiodide's structure was analyzed, revealing insights into the orientations and interactions of different molecular groups (Smith et al., 1991).

Biological and Pharmacological Studies

Anticonvulsant Activity Derivatives of the compound, such as 3-((5-methylisoxazol-3-yl)amino)-5-methylcyclohex-2-enone and its analogs, have been studied for their anticonvulsant activities and associated structural properties. These studies have helped hypothesize the toxicity of these analogs and develop new compounds with potential anticonvulsant properties (Jackson et al., 2012).

Antimicrobial and Pesticidal Activities Certain derivatives, like tetrazolyl pyrazole amides, which include this compound as a core structure, exhibit bactericidal, pesticidal, herbicidal, and antimicrobial activities. The microwave-assisted synthesis of these compounds offers a rapid and efficient method for their production, which is advantageous for practical applications (Hu et al., 2011).

Eigenschaften

IUPAC Name |

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-10-7-12(17-20-10)9-16-15(19)13-8-14(21-18-13)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKVORLAZQYDEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2636785.png)

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2636788.png)

![ethyl 3-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2636792.png)

![3,4,5-trimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2636793.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2636795.png)